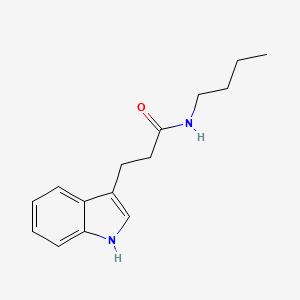
N-butyl-3-(1H-indol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-3-(1H-indol-3-yl)propanamide: is an organic compound with the molecular formula C15H20N2O. It belongs to the class of indole derivatives, which are known for their wide range of biological activities. This compound features an indole ring, a butyl group, and a propanamide moiety, making it a versatile molecule in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-(1H-indol-3-yl)propanamide typically involves the reaction of indole-3-propanoic acid with butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or acetonitrile.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: N-butyl-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Oxindole derivatives.
Reduction: N-butyl-3-(1H-indol-3-yl)propanamine.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
Chemistry: N-butyl-3-(1H-indol-3-yl)propanamide is used as a building block in the synthesis of more complex organic molecules. Its indole moiety makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antitubercular activities. It has shown promising results in preliminary in vitro studies against various bacterial and fungal strains .
Medicine: The compound’s indole structure is of interest in medicinal chemistry for the development of new therapeutic agents. Indole derivatives are known for their anti-inflammatory, anticancer, and antiviral properties .
Industry: this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
作用机制
The mechanism of action of N-butyl-3-(1H-indol-3-yl)propanamide is not fully understood. it is believed to interact with various molecular targets and pathways due to its indole moiety. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through similar interactions, potentially involving pathways related to inflammation, cell proliferation, and microbial inhibition .
相似化合物的比较
- 3-(1H-indol-3-yl)propanamide
- N-methyl-1H-indole-3-propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
Comparison: N-butyl-3-(1H-indol-3-yl)propanamide is unique due to its butyl group, which can influence its lipophilicity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications in research and industry .
属性
CAS 编号 |
69397-86-0 |
|---|---|
分子式 |
C15H20N2O |
分子量 |
244.33 g/mol |
IUPAC 名称 |
N-butyl-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C15H20N2O/c1-2-3-10-16-15(18)9-8-12-11-17-14-7-5-4-6-13(12)14/h4-7,11,17H,2-3,8-10H2,1H3,(H,16,18) |
InChI 键 |
HSDPFNPNXLHADY-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)CCC1=CNC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Naphtho[2,3-c]pyran-1-one, 10-hydroxy-7,9-dimethoxy-3-methyl-](/img/structure/B14468934.png)

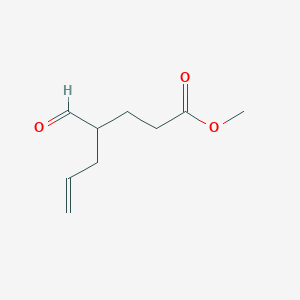
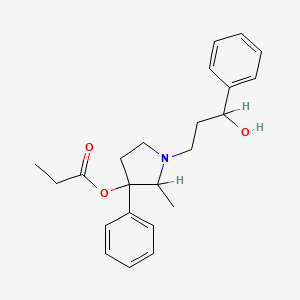
![5-Bromo-5H-indeno[1,2-B]pyridine](/img/structure/B14468955.png)
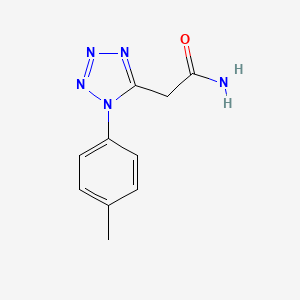
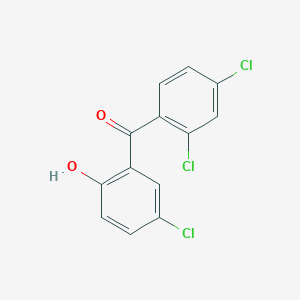
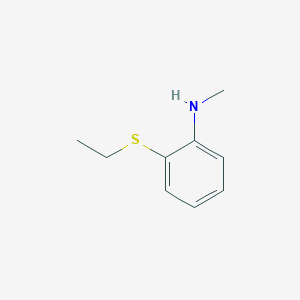

![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
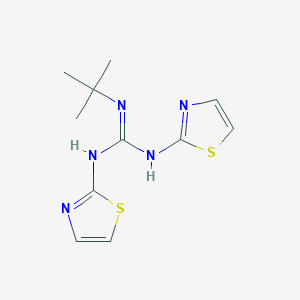
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)
